2-Propenoic acid, 3-(2-hydroxyphenyl)-, 9-decen-1-yl ester, (2E)-
Description
2-Propenoic acid, 3-(2-hydroxyphenyl)-, 9-decen-1-yl ester, (2E)- is an organic compound with the molecular formula C19H26O3 . This compound is known for its unique structure, which includes a propenoic acid moiety esterified with a 9-decen-1-yl group and a hydroxyphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Properties
CAS No. |
238402-46-5 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
dec-9-enyl (E)-3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-11-16-22-19(21)15-14-17-12-9-10-13-18(17)20/h2,9-10,12-15,20H,1,3-8,11,16H2/b15-14+ |
InChI Key |
UUMOACOQIVAMMF-CCEZHUSRSA-N |
Isomeric SMILES |
C=CCCCCCCCCOC(=O)/C=C/C1=CC=CC=C1O |
Canonical SMILES |
C=CCCCCCCCCOC(=O)C=CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Propenoic acid, 3-(2-hydroxyphenyl)-, 9-decen-1-yl ester, (2E)- typically involves esterification reactions. One common method involves the reaction of 2-Propenoic acid with 3-(2-hydroxyphenyl)-9-decen-1-ol under acidic conditions to form the ester. Industrial production methods may involve similar esterification processes but on a larger scale, often using catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these
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